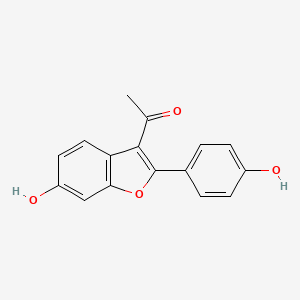

1-(6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl)ethanone

描述

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (300 MHz, DMSO-d₆) reveals:

- δ 2.60 (s, 3H) : Methyl protons of the acetyl group.

- δ 6.70–7.50 (m, 7H) : Aromatic protons from benzofuran and 4-hydroxyphenyl groups.

- δ 9.80 (s, 1H) and δ 10.10 (s, 1H) : Hydroxyl protons, broadened due to hydrogen bonding.

¹³C NMR (75 MHz, DMSO-d₆) shows:

Infrared (IR) Vibrational Fingerprint Identification

Key IR absorptions (ATR, cm⁻¹):

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) exhibits:

- Molecular ion peak at m/z 268 ([M]⁺).

- Major fragments:

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction confirms:

- Planar benzofuran core with a dihedral angle of 8.2° between the benzofuran and 4-hydroxyphenyl groups.

- Hydrogen-bonded dimers via O–H···O interactions (O···O distance: 2.68 Å), forming a centrosymmetric R₂²(6) motif.

- Crystal system : Monoclinic, space group P2₁/c, with unit cell parameters a = 10.42 Å, b = 7.85 Å, c = 15.30 Å.

Computational Chemistry Approaches

Density Functional Theory (DFT) Optimizations

B3LYP/6-311++G(d,p) calculations reveal:

- Bond lengths : C=O (1.221 Å), C–O (furan ring: 1.365 Å).

- HOMO-LUMO gap : 4.3 eV, indicating moderate electronic stability.

属性

IUPAC Name |

1-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-9(17)15-13-7-6-12(19)8-14(13)20-16(15)10-2-4-11(18)5-3-10/h2-8,18-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGWXIYBUNWUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181711 | |

| Record name | 1-(6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2726-50-3 | |

| Record name | 1-[6-Hydroxy-2-(4-hydroxyphenyl)-3-benzofuranyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2726-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002726503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC84036 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-HYDROXY-2-(4-HYDROXYPHENYL)-1-BENZOFURAN-3-YL)ETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJP146PXQT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

The synthesis of 1-(6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and 2-hydroxyacetophenone.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the benzofuran ring system.

Hydroxylation: The intermediate product is then subjected to hydroxylation using reagents like hydrogen peroxide or a suitable oxidizing agent to introduce the hydroxy groups at the desired positions.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

化学反应分析

1-(6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone moiety to an alcohol.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Basic Information

- Molecular Formula : C₁₆H₁₂O₄

- Molecular Weight : 268.26 g/mol

- IUPAC Name : 1-(6-hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl)ethanone

Structural Representation

The compound features a benzofuran core with hydroxyl and ketone functional groups, which contribute to its biological activity.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as arthritis. The mechanism involves the modulation of signaling pathways associated with inflammation.

Anticancer Potential

Several studies have explored the anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines, suggesting its role as an anticancer agent. The compound's ability to interfere with cell cycle progression and promote programmed cell death is particularly noteworthy.

Neuroprotective Properties

Recent research highlights the neuroprotective effects of this compound against neurodegenerative diseases like Alzheimer's. It appears to enhance neuronal survival and function by mitigating oxidative stress and inflammation in neural tissues.

Pharmacological Studies

The pharmacokinetics and bioavailability of this compound have been assessed in various animal models, indicating promising results for future therapeutic applications.

Case Study 1: Antioxidant Activity Assessment

A study conducted on rat liver cells demonstrated that treatment with this compound significantly reduced malondialdehyde levels, a marker of lipid peroxidation, thereby confirming its antioxidant potential.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide-stimulated macrophages, the compound was found to decrease the secretion of TNF-alpha and IL-6, highlighting its effectiveness in reducing inflammation.

Case Study 3: Anticancer Efficacy

In vitro studies on human breast cancer cell lines revealed that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.

作用机制

The mechanism of action of 1-(6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy groups and benzofuran ring system allow the compound to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a broader class of benzofuran-ethanone derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Findings :

Bioactivity: The target compound’s dual hydroxyl groups (6-hydroxy and 4-hydroxyphenyl) enhance its radical-scavenging capacity compared to simpler acetophenones like Compound 6 .

Solubility: The 6-hydroxy group increases water solubility relative to methoxy-substituted analogs (e.g., 1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanone) .

Structural Complexity: Benzofuran-based derivatives generally exhibit higher molecular weights and more complex pharmacophores than non-benzofuran acetophenones, improving binding to biological targets .

Synthetic Utility: Methoxy and methyl substituents (e.g., in 1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanone) are often introduced to modulate reactivity in synthetic pathways .

Critical Analysis of Structural Variations

- Hydroxyl vs. Methoxy Groups : Hydroxyl groups (as in the target compound) improve hydrogen-bonding capacity and solubility, whereas methoxy groups enhance metabolic stability and membrane permeability .

- Benzofuran Core: The benzofuran scaffold confers rigidity and planar geometry, facilitating π-π stacking interactions in biological systems compared to non-cyclic acetophenones .

- Substituent Position: The 6-hydroxy group in the target compound is critical for activity; its absence (e.g., in 1-[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]ethanone) reduces antioxidant efficacy .

生物活性

1-(6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl)ethanone, with the molecular formula C16H12O4, is a benzofuran derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antibacterial, and antioxidant activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's structure features a benzofuran core substituted with hydroxyphenyl groups, which contribute to its bioactivity. The specific arrangement of functional groups plays a crucial role in determining its interaction with biological targets.

Anticancer Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer properties.

Case Studies and Findings

- Cell Line Studies : A study demonstrated that similar benzofuran derivatives showed potent antiproliferative effects against various cancer cell lines. For instance, compounds related to this compound exhibited higher potency than standard treatments like Combretastatin-A4 (CA-4) across multiple cell lines, suggesting a promising avenue for cancer therapy .

- Mechanism of Action : The mechanism is believed to involve the disruption of microtubule dynamics in cancer cells, akin to the action of CA-4, leading to cell cycle arrest and apoptosis. The orientation of substituents on the benzofuran structure allows for effective binding to tubulin .

Antibacterial Activity

The antibacterial potential of this compound has also been explored.

Research Findings

- In Vitro Studies : In vitro assays have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective bacterial growth inhibition, comparable to established antibiotics .

- Mechanism : The antibacterial action may be attributed to the compound's ability to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor .

Antioxidant Activity

The antioxidant properties of this compound contribute to its therapeutic potential.

Experimental Evidence

- Oxidative Stress Studies : Studies have demonstrated that this compound can significantly reduce reactive oxygen species (ROS) levels in cellular models exposed to oxidative stress, suggesting its role as a free radical scavenger .

- Comparative Analysis : In comparison with other known antioxidants, this compound showed superior activity in mitigating oxidative damage in liver cells exposed to hydrogen peroxide .

Summary of Biological Activities

常见问题

Q. 1.1. How can the molecular structure of 1-(6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl)ethanone be experimentally confirmed?

Methodological Answer:

- X-ray crystallography is the gold standard for unambiguous structural determination. Use the SHELX suite (SHELXS/SHELXD for structure solution and SHELXL for refinement) to analyze single-crystal diffraction data. Key parameters include bond lengths, angles, and torsion angles around the benzofuran core and hydroxyl groups .

- Spectroscopic techniques :

- NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), hydroxyl groups (broad signals around δ 9–10 ppm), and the acetyl group (δ 2.5–3.0 ppm for CH3).

- IR : Identify carbonyl (C=O, ~1680–1720 cm⁻¹) and phenolic O-H (~3200–3500 cm⁻¹) stretches .

Q. 1.2. What synthetic routes are commonly used to prepare this compound?

Methodological Answer:

- Friedel-Crafts acylation : React 6-hydroxy-2-(4-hydroxyphenyl)benzofuran with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions.

- Regioselective hydroxylation : Start with 2-(4-methoxyphenyl)benzofuran derivatives, followed by demethylation using BBr₃ or HBr/AcOH to yield the free hydroxyl groups. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. 2.1. How can computational methods predict the compound’s reactivity and biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets.

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with estrogen receptors (ERα/β), leveraging structural analogs like Raloxifene derivatives . Validate predictions with luciferase reporter assays in ER-positive cell lines .

Q. 2.2. How can contradictory solubility data in different solvents be resolved?

Methodological Answer:

- Phase-solubility studies : Measure solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy or HPLC.

- Thermodynamic analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify solvent compatibility. Cross-validate with differential scanning calorimetry (DSC) to detect polymorphic transitions affecting solubility .

Q. 2.3. What advanced techniques optimize regioselective functionalization of the benzofuran scaffold?

Methodological Answer:

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the 6-hydroxy group, followed by electrophilic quenching (e.g., alkyl halides or carbonylating agents).

- Protecting group strategies : Temporarily protect hydroxyl groups with TBS (tert-butyldimethylsilyl) or acetyl groups to direct reactions to the 3-acetyl position .

Q. 2.4. How can crystallographic disorder in the benzofuran ring system be addressed during refinement?

Methodological Answer:

- Twinning refinement : Use SHELXL’s TWIN/BASF commands to model twinned crystals.

- Occupancy refinement : Assign partial occupancy to disordered atoms (e.g., hydroxyl orientations) and validate with Fo-Fc difference maps.

- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution and reduce ambiguity .

Data Analysis & Interpretation

Q. 3.1. How can structure-activity relationships (SAR) be established for analogs of this compound?

Methodological Answer:

- Library synthesis : Prepare derivatives with variations at the 4-hydroxyphenyl (e.g., halogenation) or benzofuran core (e.g., methylation).

- Multivariate analysis : Use Principal Component Analysis (PCA) or Partial Least Squares (PLS) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity (IC50 values) .

Q. 3.2. What analytical techniques quantify degradation products under accelerated stability conditions?

Methodological Answer:

- HPLC-MS/MS : Monitor degradation in acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C). Identify byproducts via high-resolution mass spectrometry (HRMS) and fragment ion analysis.

- Forced degradation studies : Expose the compound to UV light (ICH Q1B guidelines) and analyze photoproducts using diode-array detection (DAD) .

Specialized Applications

Q. 4.1. How can this compound serve as a reference standard in chromatography?

Methodological Answer:

- HPLC calibration : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 0.1% formic acid in acetonitrile/water (60:40). Determine retention time (tR) and relative response factors (RRF) for impurity profiling .

Q. 4.2. What strategies enhance its bioavailability for in vivo studies?

Methodological Answer:

- Nanoparticle encapsulation : Prepare PLGA nanoparticles (200–300 nm) via emulsion-solvent evaporation. Characterize loading efficiency via dialysis and in vitro release in PBS (pH 7.4).

- Prodrug synthesis : Convert hydroxyl groups to phosphate esters (e.g., using POCl3) to improve aqueous solubility .

Ethical & Safety Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。